N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps. The final step usually involves the coupling of the piperazine and piperidine intermediates under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog with similar structural features but lacking the piperidine and oxolane rings.
4-Phenylpiperazine: Another related compound with a phenyl group attached to the piperazine ring.
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-2-24-13-15-25(16-14-24)20-7-4-3-6-19(20)23-22(27)26-11-9-18(10-12-26)21-8-5-17-28-21/h3-4,6-7,18,21H,2,5,8-17H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOIDVZBWKBZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)N3CCC(CC3)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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